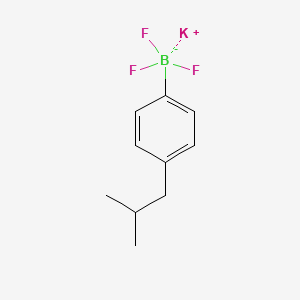

Potassium (4-isobutylphenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-[4-(2-methylpropyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3.K/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8H,7H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGDRBMWAZHXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CC(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660118 | |

| Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-66-4 | |

| Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium (4-isobutylphenyl)trifluoroborate

Abstract

Potassium (4-isobutylphenyl)trifluoroborate is a versatile and highly stable organoboron reagent that has garnered significant interest in the field of organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this valuable compound. We will delve into the mechanistic underpinnings of its synthesis, provide a step-by-step experimental protocol, and explore the analytical techniques used to verify its structure and purity. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of organotrifluoroborates in their synthetic endeavors.

Introduction: The Ascendancy of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While boronic acids have traditionally been the workhorses in these transformations, they are not without their limitations. Issues such as difficult purification, uncertain stoichiometry, and a propensity for protodeboronation can compromise reaction yields and reproducibility.[2][3]

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent many of these challenges.[3][4][5] These crystalline solids are notably stable to air and moisture, facilitating ease of handling and long-term storage.[1][5][6] Their enhanced stability also translates to improved stoichiometry in cross-coupling reactions, often allowing for the use of near-equimolar amounts of the coupling partners.[1][7] this compound, in particular, is a valuable building block for the synthesis of analogues of the non-steroidal anti-inflammatory drug, Ibuprofen, and other pharmaceutically relevant molecules.

This guide will provide a detailed exploration of the synthesis and characterization of this compound, offering both theoretical insights and practical, field-tested protocols.

Synthesis of this compound

The most common and efficient method for the synthesis of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4][5][8] This transformation is typically rapid and high-yielding.

Mechanistic Rationale

The synthesis proceeds via a straightforward acid-base reaction followed by coordination. The boronic acid, a Lewis acid, reacts with the fluoride ions from KHF₂. The bifluoride ion (HF₂⁻) acts as a source of both fluoride (F⁻) and hydrofluoric acid (HF). The initial reaction likely involves the formation of a difluoroborane intermediate, which then coordinates with another fluoride ion to form the stable trifluoroborate anion. The potassium cation serves as the counterion.

Experimental Workflow: A Visual Guide

The overall workflow for the synthesis and isolation of this compound is depicted below.

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

(4-isobutylphenyl)boronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Acetone

-

Diethyl ether

Procedure:

-

To a solution of (4-isobutylphenyl)boronic acid (1.0 eq) in methanol (4 M), add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) in a dropwise manner.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid sequentially with cold acetone and diethyl ether to remove any unreacted starting material and inorganic salts.

-

Dry the purified product under high vacuum to yield this compound as a white, crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

Caption: The logical flow for the comprehensive characterization of the synthesized product.

Spectroscopic Data and Interpretation

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals corresponding to the isobutyl group (doublet and multiplet) and the aromatic protons (two doublets in the aromatic region). | Confirms the presence of the (4-isobutylphenyl) carbon skeleton. |

| ¹³C NMR | Resonances for the isobutyl carbons and the aromatic carbons. The carbon attached to the boron will be a broad signal due to quadrupolar relaxation. | Provides further evidence for the carbon framework of the molecule. |

| ¹⁹F NMR | A single, sharp resonance.[9] | Indicates the presence of the three equivalent fluorine atoms in the trifluoroborate anion. The chemical shift is characteristic of organotrifluoroborates.[9][10] |

| ¹¹B NMR | A quartet signal due to coupling with the three fluorine atoms. | Confirms the tetracoordinate nature of the boron atom and its bonding to three fluorine atoms. |

| IR Spectroscopy | Strong B-F stretching bands, typically in the 1000-1100 cm⁻¹ region.[11] C-H stretching and bending vibrations for the alkyl and aromatic groups. | Confirms the presence of the B-F bonds and the organic moiety.[12][13] |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of the [(4-isobutylphenyl)BF₃]⁻ anion. | Provides the exact molecular formula of the anionic component, confirming the elemental composition.[14][15][16] |

Step-by-Step Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Reference the spectra appropriately (e.g., residual solvent peak for ¹H and ¹³C).[9]

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the B-F and C-H bonds.

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Infuse the sample into an electrospray ionization (ESI) source operating in negative ion mode.[15]

-

Acquire the mass spectrum on a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.[17]

-

Determine the accurate mass of the parent anion and compare it to the theoretical value.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions with a wide range of aryl and heteroaryl halides and triflates.[1][8][18]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 2-10 mol%).

-

Add a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq) and a solvent system (e.g., toluene/water or THF/water).[8][19]

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

Safety and Handling

While potassium organotrifluoroborates are generally more stable than their boronic acid counterparts, proper safety precautions should always be observed.[19]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.[19][20][21]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[19][20] Handle in a well-ventilated area or a fume hood.[20][22]

-

Storage: Store in a tightly sealed container in a cool, dry place.[19][22] While stable to air and moisture, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis.[19]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its inherent stability, ease of handling, and high reactivity in cross-coupling reactions make it an attractive alternative to traditional organoboron compounds. The synthetic and analytical protocols detailed in this guide provide a robust framework for the successful preparation and characterization of this important building block, empowering researchers to advance their synthetic programs with greater efficiency and reliability.

References

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]

-

Caddick, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(2), 11937–11947. [Link]

-

Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

American Chemical Society. (2025). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2025. [Link]

-

KMG Electronic Chemicals. (2011). MSDS KI-0042 KBF4, Potassium tetrafluoroborate. KMG Electronic Chemicals. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. [Link]

-

Wiley. (n.d.). Potassium 4-tert-butylphenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

Petrillo, D. E., et al. (2006). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 17(10), 1363–1365. [Link]

-

Molander, G. A., & Elia, M. D. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(18), 7149–7154. [Link]

-

Pertusati, F., et al. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 163. [Link]

-

Scilit. (n.d.). Accurate mass determination of organotrifluoroborates. Scilit. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

da Silva, F. C., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(8), 583–588. [Link]

-

Molander, G. A., & Gravel, M. (2002). Oxidation of Organotrifluoroborates with Oxone. Organic Syntheses, 79, 197. [Link]

-

Wiley. (n.d.). POTASSIUM-4-METHOXYPHENYLTRIFLUOROBORATE. SpectraBase. [Link]

-

Molander, G. A., & Ito, T. (2001). Potassium Phenyltrifluoroborate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

-

Frohn, H.-J., & Bardin, V. V. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2497-2502. [Link]

-

ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. ResearchGate. [Link]

-

ChemWhat. (n.d.). POTASSIUM (4-ISOBUTYLPHENYL)TRIFLUORBORATE CAS#: 850623-66-4. ChemWhat. [Link]

-

PubChem. (n.d.). Potassium 4-formylphenyltrifluoroborate. PubChem. [Link]

-

Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Bruker. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8648–8658. [Link]

-

Jastrzębski, W., et al. (2011). Infrared spectroscopy of different phosphates structures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(4), 722–727. [Link]

-

Wiley. (n.d.). Potassium tetrafluoroborate. SpectraBase. [Link]

-

Wiley. (n.d.). Potassium phenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

PMDA. (n.d.). INFRARED REFERENCE SPECTRA. PMDA. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

- 15. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. QTOF | Bruker [bruker.com]

- 18. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. isg.ku.edu.tr [isg.ku.edu.tr]

- 21. carlroth.com [carlroth.com]

- 22. washingtonmills.com [washingtonmills.com]

Physical and chemical properties of Potassium (4-isobutylphenyl)trifluoroborate

An In-Depth Technical Guide to Potassium (4-isobutylphenyl)trifluoroborate for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, the pursuit of robust, efficient, and versatile reagents is paramount. For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, have driven the scientific community to seek superior alternatives.[1][2]

Enter potassium organotrifluoroborates. These crystalline, free-flowing solids have emerged as highly effective and stable surrogates for boronic acids.[3] Their remarkable stability to both air and moisture simplifies handling and storage, obviating the need for stringent inert atmosphere techniques.[1] This inherent robustness, coupled with their high reactivity and broad functional group tolerance, has positioned them as indispensable tools in the synthesis of complex molecules, particularly within the realms of pharmaceutical and materials science.[4][5]

This guide provides a comprehensive technical overview of a specific and valuable member of this class: this compound. We will delve into its physical and chemical properties, spectroscopic signature, synthesis, and application, with a focus on providing the field-proven insights necessary for its successful implementation in a research and development setting.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a white solid, a characteristic shared with many other potassium organotrifluoroborates.[6] Its key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BF₃K | [7] |

| Molecular Weight | 240.11 g/mol | [7] |

| Melting Point | 290-298 °C | [7] |

| Appearance | White to off-white solid | [6] |

| Solubility | Generally soluble in polar solvents like methanol, acetonitrile, acetone, and DMSO.[1] Limited solubility in water and apolar organic solvents.[8] |

The stability of potassium organotrifluoroborates is one of their most significant advantages. Unlike their boronic acid counterparts, they are generally stable indefinitely when stored at ambient temperatures, even in the presence of air and moisture.[9] This exceptional stability is attributed to the tetracoordinate boron center, which is less susceptible to decomposition pathways that affect tricoordinate boronic acids.

Spectroscopic Characterization: A Multi-Nuclear NMR and IR Perspective

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure and purity. For this compound, a combination of NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and IR spectroscopy is employed for comprehensive characterization. While specific spectra for this exact compound are not publicly available, we can infer its characteristic spectral data from extensive studies on analogous potassium organotrifluoroborates.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the good solubility of potassium organotrifluoroborates in this solvent.[1]

| Nucleus | Expected Chemical Shifts (ppm) and Multiplicities | Key Insights |

| ¹H NMR | ~7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the trifluoroborate group. ~7.0-7.2 ppm (d, 2H): Aromatic protons meta to the trifluoroborate group. ~2.4 ppm (d, 2H): Methylene (-CH₂-) protons of the isobutyl group. ~1.8 ppm (m, 1H): Methine (-CH-) proton of the isobutyl group. ~0.8 ppm (d, 6H): Methyl (-CH₃) protons of the isobutyl group. | The aromatic region will show a characteristic AA'BB' system. The aliphatic signals will be consistent with an isobutyl group. |

| ¹³C NMR | ~145-150 ppm (br): Aromatic carbon directly attached to the boron (C-B). This signal is often broadened due to quadrupolar relaxation of the boron nucleus.[10] ~130-140 ppm: Other aromatic carbons. ~44 ppm: Methylene carbon (-CH₂-). ~30 ppm: Methine carbon (-CH-). ~22 ppm: Methyl carbons (-CH₃). | The broad signal for the carbon attached to boron is a hallmark of organoborates. |

| ¹⁹F NMR | -135 to -145 ppm (br s): A single, often broad, resonance for the three equivalent fluorine atoms.[1][10] | The chemical shift is characteristic of the trifluoroborate anion. Broadening can occur due to coupling with the quadrupolar ¹¹B nucleus. |

| ¹¹B NMR | ~3-6 ppm (q or br s): A quartet is expected due to coupling with the three fluorine atoms (¹JB-F). However, due to quadrupolar relaxation, this often appears as a broad singlet.[1][11] | The chemical shift is indicative of a tetracoordinate boron center. Specialized pulse sequences can sometimes resolve the B-F coupling.[1] |

Note: The chemical shifts are approximate and based on data from analogous compounds.[1][10] They may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorptions corresponding to the B-F bonds, in addition to the characteristic vibrations of the isobutylphenyl group.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2960-2850 | Aliphatic C-H stretch | Strong |

| ~1600, ~1480 | Aromatic C=C stretch | Medium to Strong |

| ~1150-950 | B-F stretch | Very Strong, Broad |

| ~850-800 | C-H out-of-plane bend (para-disubstituted) | Strong |

The most prominent feature will be the very strong and broad absorption band associated with the B-F stretching vibrations, which is a definitive indicator of the trifluoroborate moiety.[12]

Synthesis of this compound

The synthesis of potassium organotrifluoroborates is generally a straightforward and high-yielding process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[9] This method is widely applicable and represents an efficient route to these stable reagents.

General Synthetic Workflow

The conversion of a boronic acid to a potassium trifluoroborate salt is a simple, one-pot procedure.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of potassium aryltrifluoroborates.[9]

-

Dissolution: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-isobutylphenylboronic acid (1.0 eq) in methanol (approximately 4 M concentration).

-

Reaction: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) dropwise at room temperature.

-

Precipitation: A white precipitate will form upon addition of the KHF₂ solution. Continue stirring the resulting suspension at room temperature for 15-30 minutes to ensure complete reaction.

-

Isolation: Remove the solvent by rotary evaporation.

-

Purification: Wash the resulting white solid with hot acetone to remove any unreacted starting material and excess KHF₂. The desired potassium trifluoroborate salt has low solubility in acetone.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Self-Validation: The progress of the reaction can be monitored by ¹¹B NMR spectroscopy, observing the disappearance of the boronic acid signal (typically around 30 ppm) and the appearance of the trifluoroborate signal (around 3-6 ppm).[9] The final product should be characterized by NMR and IR spectroscopy as detailed above.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and related structures. The enhanced stability of the trifluoroborate allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy.[13]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through several key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Cross-Coupling

This protocol provides a robust starting point for the cross-coupling of this compound with various aryl halides.[5][13]

-

Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.05-1.2 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

-

Inerting: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed solvent, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1 or THF/H₂O 10:1).[13]

-

Catalyst Addition: In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%). Add this catalyst/ligand mixture to the reaction tube under a positive pressure of inert gas.

-

Heating: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base (Cs₂CO₃): A base is crucial for the transmetalation step, facilitating the transfer of the organic group from boron to palladium. Cesium carbonate is often highly effective.

-

Ligand (e.g., RuPhos): Bulky, electron-rich phosphine ligands like RuPhos are often used to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps, especially with challenging substrates like aryl chlorides.[5]

-

Solvent System (e.g., Toluene/H₂O): The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.

Safety and Handling

While potassium organotrifluoroborates are significantly more stable than boronic acids, proper laboratory safety precautions are still essential. Based on the Safety Data Sheets (SDS) for analogous compounds like Potassium 4-formylphenyltrifluoroborate and Potassium 4-methylphenyltrifluoroborate, the following hazards are expected.[6]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

-

Always consult the specific Safety Data Sheet for the most current and detailed safety information before handling any chemical.

Conclusion

This compound stands out as a robust and versatile reagent for modern organic synthesis. Its superior stability, ease of handling, and high efficacy in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional organoboron compounds. This guide has provided a detailed technical overview, from its fundamental properties and spectroscopic signatures to practical, field-tested protocols for its synthesis and application. By leveraging the insights and methodologies presented herein, researchers, scientists, and drug development professionals can confidently and effectively integrate this powerful building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 74(14), 5041–5048. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. [Link]

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 189. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]

-

Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

SpectraBase. (n.d.). Potassium phenyltrifluoroborate - Optional[19F NMR]. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. [Link]

-

SpectraBase. (n.d.). Potassium 4-tert-butylphenyltrifluoroborate - Optional[19F NMR]. [Link]

-

South Dakota State University. (n.d.). 11B NMR Chemical Shifts. [Link]

-

Thomas, S., et al. (2009). New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides. Journal of Organometallic Chemistry, 694(18), 2940–2950. [Link]

-

Solvay. (2021). Technical Data Sheet Potassium fluoroborate. [Link]

-

ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. [Link]

-

Kanto Chemical Co., Inc. (2011). MSDS KI-0042 KBF4, Potassium tetrafluoroborate. [Link]

-

Loring, J. S., et al. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 222, 699-712. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

PubChem. (n.d.). Potassium tetrafluoroborate. [Link]

-

Wojasinski, M., et al. (2003). Infrared spectroscopy of different phosphates structures. Journal of Molecular Structure, 651-653, 113-119. [Link]

-

Pharmaceuticals and Medical Devices Agency. (n.d.). INFRARED REFERENCE SPECTRA. [Link]

-

Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. [Link]

-

Electronic Supplementary Information Unsupported monomeric stibine oxides (R3SbO) remain undiscovered. (n.d.). [Link]

-

ChemWhat. (n.d.). POTASSIUM (4-ISOBUTYLPHENYL)TRIFLUORBORATE CAS#: 850623-66-4. [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. Potassium tetrafluoroborate | BF4.K | CID 518872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

A Deep Dive into the NMR Characterization of Potassium (4-isobutylphenyl)trifluoroborate: A Technical Guide

Introduction: The Rising Prominence of Organotrifluoroborates in Modern Chemistry

In the landscape of contemporary organic synthesis, potassium organotrifluoroborates have emerged as remarkably versatile and stable reagents.[1] Their enhanced stability to air and moisture, compared to their boronic acid counterparts, makes them highly attractive for a wide range of applications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The trifluoroborate moiety (-BF3K) offers a unique combination of reactivity and stability, allowing for intricate molecular architectures to be constructed with greater efficiency and functional group tolerance.[1]

Potassium (4-isobutylphenyl)trifluoroborate, a key building block in medicinal chemistry and materials science, exemplifies the utility of this class of compounds. Its structure, featuring a p-substituted phenyl ring, makes it an ideal partner for introducing the 4-isobutylphenyl motif, a common feature in pharmacologically active molecules. Accurate and unambiguous structural elucidation is paramount for ensuring the quality and reactivity of this reagent. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for this compound. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, offer practical insights into experimental design, and present a detailed protocol for acquiring high-quality NMR data for this important synthetic intermediate.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: A streamlined workflow for acquiring and processing NMR data.

Conclusion: The Power of Predictive and Practical NMR in Synthesis

This technical guide has provided a comprehensive framework for understanding and utilizing ¹H and ¹³C NMR spectroscopy for the characterization of this compound. By leveraging data from structurally similar compounds and established spectroscopic principles, we have presented a reliable prediction of the NMR data for this important reagent. Furthermore, the detailed experimental protocol offers a robust starting point for researchers to obtain high-quality spectra in their own laboratories.

As the use of organotrifluoroborates continues to expand, a thorough understanding of their spectroscopic properties is essential for ensuring the success of synthetic endeavors. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to confidently employ NMR spectroscopy as a cornerstone of their analytical workflow.

References

-

Hil17_sln.html. (n.d.). Retrieved from [Link]

-

D. S. B. D. S. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Retrieved from [Link]

-

D. S. B. D. S. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Retrieved from [Link]

-

Molander, G. A., & Felix, L. A. (2005). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. The Journal of Organic Chemistry, 70(10), 3950–3956. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Retrieved from [Link]

Sources

Mass spectrometry analysis of Potassium (4-isobutylphenyl)trifluoroborate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Potassium (4-isobutylphenyl)trifluoroborate

Authored by: A Senior Application Scientist

Preamble: Contextualizing the Analyte

This compound is a key reagent in modern synthetic organic chemistry. As a class, organotrifluoroborates offer significant advantages over traditional boronic acids, including enhanced stability to air and moisture and compatibility with a wider range of reaction conditions. They are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology fundamental to the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Given its pivotal role, the unambiguous characterization of this compound is not merely a procedural formality but a critical prerequisite for ensuring reaction efficiency, reproducibility, and the purity of the final product. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive framework for the robust MS analysis of this reagent, grounded in first principles and field-proven methodologies.

Foundational Principles: Selecting the Right Analytical Strategy

The molecular structure of this compound—an ionic salt—dictates the entire analytical approach. The compound exists as a potassium cation (K⁺) and a (4-isobutylphenyl)trifluoroborate anion ([(C₁₀H₁₃)BF₃]⁻). This ionic, non-volatile nature immediately renders techniques like gas chromatography-mass spectrometry (GC-MS) unsuitable.

The method of choice is unequivocally Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer. ESI is designed for polar, non-volatile compounds that are pre-ionized in solution, making it perfectly suited for this analyte.[1][2]

Causality Behind the Choice of Ionization Mode:

-

Negative Ion Mode is Primary: The core structural information resides in the trifluoroborate anion. Therefore, ESI will be operated in negative ion mode to directly detect the [(4-isobutylphenyl)BF₃]⁻ species. This is the most direct and informative approach.[1][3]

-

Positive Ion Mode for Cation Confirmation: While not the primary focus, a rapid acquisition in positive ion mode can be used to confirm the presence of the K⁺ counter-ion, though this is often unnecessary for routine characterization.

The Analyte's Signature: Expected Ions and High-Resolution Data

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is critical.[4] It allows for the determination of the analyte's elemental composition by providing a highly accurate mass measurement, typically within 5 ppm error, which is essential for confident identification.[1][3]

The primary ion of interest is the (4-isobutylphenyl)trifluoroborate anion.

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) | Description |

| Parent Anion [M]⁻ | [C₁₀H₁₃BF₃]⁻ | 201.1042 | The primary ion of interest, directly observed in negative mode ESI-MS. |

| Dimeric Adduct [2M+K]⁻ | [C₂₀H₂₆B₂F₆K]⁻ | 441.1715 | An adduct sometimes observed where two anions cluster with one of the original potassium cations. Its presence can indicate sample concentration effects.[5] |

| Sodium Adduct [2M+Na]⁻ | [C₂₀H₂₆B₂F₆Na]⁻ | 425.1873 | An adduct occasionally observed due to ubiquitous sodium contamination in solvents or glassware. This can be an indicator of a potential decomposition pathway.[5] |

Experimental Protocol: A Validated Step-by-Step Workflow

This protocol is designed for a liquid chromatography system coupled to a high-resolution ESI-QTOF or ESI-Orbitrap mass spectrometer. Direct infusion is also a viable and quicker alternative if chromatographic separation of impurities is not required.

4.1. Sample and Solvent Preparation

-

Analyte Preparation: Weigh approximately 1 mg of this compound salt.

-

Solvent System: Use HPLC-grade Methanol. Methanol is an excellent solvent for ESI and is effective for dissolving organotrifluoroborate salts.[1]

-

Stock Solution: Dissolve the 1 mg of analyte in 10 mL of methanol to create a 100 µg/mL stock solution.

-

Working Solution: Further dilute the stock solution 1:100 in methanol to create a 1 µg/mL working solution for injection or infusion.

-

Expert Insight: Starting with a dilute solution (~1-10 µM) minimizes the formation of non-covalent adducts like [2M+K]⁻ and prevents detector saturation, leading to cleaner spectra and better mass accuracy.

-

4.2. Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Negative | Directly detects the anionic species of interest, [R-BF₃]⁻. |

| Capillary Voltage | 2.5 - 3.5 kV | Optimal voltage to generate a stable electrospray plume without inducing in-source fragmentation. |

| Cone/Nozzle Voltage | 20 - 40 V | A gentle voltage to facilitate ion transmission from the source to the mass analyzer while minimizing unintended fragmentation.[6] |

| Source Temperature | 100 - 120 °C | Sufficient to aid desolvation without causing thermal degradation of the analyte. |

| Desolvation Gas | Nitrogen | High purity nitrogen is used as the nebulizing and drying gas. |

| Desolvation Temp. | 250 - 350 °C | Higher temperature to efficiently remove solvent from the ESI droplets, releasing the analyte ions into the gas phase. |

| Mass Range (Full Scan) | 50 - 500 m/z | A focused range is sufficient to detect the parent ion and any relevant adducts or fragments. |

| Mass Analyzer Mode | High Resolution (>10,000 FWHM) | To enable accurate mass measurement for elemental composition confirmation. |

| Collision Gas (for MS/MS) | Argon | An inert gas used to induce fragmentation in the collision cell.[6] |

| Collision Energy (for MS/MS) | 10 - 30 eV (Ramped) | A range of energies should be applied to observe both low-energy (minor) and high-energy (significant) fragmentation pathways. |

Workflow Visualization

Caption: High-level workflow for the MS analysis of this compound.

Deciphering the Spectrum: Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides definitive structural proof by fragmenting the isolated parent ion and analyzing its constituent pieces. For the [(4-isobutylphenyl)BF₃]⁻ anion (m/z 201.10), fragmentation is predictable and informative. The primary cleavage occurs at the weakest bond, which is the Carbon-Boron bond.

Proposed Fragmentation Pathway:

-

Initial Cleavage (C-B Bond): The most facile fragmentation is the homolytic or heterolytic cleavage of the aryl C-B bond. However, a more common pathway observed for related compounds is the loss of neutral molecules.

-

Loss of Boron Trifluoride (BF₃): A dominant fragmentation pathway is the loss of neutral boron trifluoride (BF₃), a stable molecule. This would result in a fragment corresponding to the 4-isobutylphenyl anion.

-

Loss of Hydrofluoric Acid (HF): Another potential pathway involves rearrangement and loss of neutral HF from the trifluoroborate moiety.

Fragmentation Diagram

Caption: Proposed MS/MS fragmentation pathways for the (4-isobutylphenyl)trifluoroborate anion.

Conclusion: Ensuring Analytical Confidence

References

- 1. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QTOF | Bruker [bruker.com]

- 5. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

- 6. web.uvic.ca [web.uvic.ca]

A Comprehensive Technical Guide to the Stability and Handling of Potassium (4-isobutylphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as highly valuable and versatile building blocks in organic synthesis, largely due to their enhanced stability compared to other organoboron compounds like boronic acids.[1][2] Potassium (4-isobutylphenyl)trifluoroborate, in particular, is a crucial precursor for the synthesis of various pharmaceutically active molecules. Its robust nature allows for easier handling and storage, making it a preferred reagent in complex multi-step syntheses.[2][3][4][5] This guide will delve into the nuanced aspects of its stability, providing a comprehensive understanding for its safe and optimal utilization.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is paramount to its proper handling and application.

| Property | Value | Source |

| Molecular Formula | C10H13BF3K | Inferred |

| Appearance | Typically a white to off-white crystalline solid | [6][7] |

| Stability | Generally stable to air and moisture at room temperature | [1][2][3][4][5][7][8][9] |

| Solubility | Generally soluble in polar solvents like methanol, acetonitrile, acetone, and water; sparingly soluble in non-polar solvents such as dichloromethane and ether. | [7] |

Note: Specific quantitative data for the 4-isobutylphenyl derivative may vary slightly from general organotrifluoroborates.

Core Stability Considerations: A Mechanistic Perspective

The remarkable stability of potassium organotrifluoroborates, including the (4-isobutylphenyl) derivative, stems from the tetracoordinate nature of the boron atom. This coordination state effectively "protects" the carbon-boron bond from premature degradation.[3] However, this stability is not absolute and is critically influenced by environmental factors.

Hydrolytic Stability: The Gateway to Reactivity

The primary degradation pathway for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid.[1][10][11] This process is not merely a decomposition route but a necessary activation step for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10][11][12]

The rate of hydrolysis is highly dependent on the reaction conditions:

-

pH: Under neutral or acidic conditions, many organotrifluoroborates exhibit considerable stability.[1] However, basic conditions, typically employed in Suzuki-Miyaura reactions (e.g., using cesium carbonate or potassium carbonate), promote hydrolysis.[1][10][11]

-

Solvent System: The choice of solvent, often a mixture of an organic solvent like THF or toluene with water, significantly impacts the hydrolysis rate.[10][11][13]

-

Additives: The presence of certain additives can influence the rate of hydrolysis. For instance, silica gel in water has been shown to be an effective system for the hydrolysis of various organotrifluoroborates.[14][15]

The "slow release" of the boronic acid from the trifluoroborate salt under basic conditions is a key advantage, as it minimizes side reactions like oxidative homocoupling and protodeboronation by maintaining a low concentration of the active boronic acid species throughout the reaction.[10][11]

Caption: Hydrolysis of this compound to the active boronic acid.

Thermal Stability

Air and Moisture Stability

A significant advantage of this compound is its stability towards air and moisture under ambient storage conditions, allowing it to be handled on the benchtop without the need for stringent inert atmosphere techniques.[2][3][4][5][7][8][9] This contrasts sharply with many other organometallic reagents that are pyrophoric or rapidly decompose upon exposure to the atmosphere. While generally stable, prolonged exposure to high humidity should be avoided to prevent slow, undesirable hydrolysis.[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial to maintain the integrity and ensure the safe use of this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Eye Protection: Safety glasses or goggles are mandatory.[6][16][17]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[6][16][17]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]

-

Skin Protection: A lab coat or other protective clothing should be worn.[6][16][17]

Storage Recommendations

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6][17] While stable at room temperature, some suppliers recommend refrigeration (4°C) for extended storage.[1]

Spill and Disposal Procedures

In the event of a spill, the material should be swept up or vacuumed, avoiding the generation of dust, and placed into a suitable, labeled container for disposal.[6] Disposal should be carried out in accordance with local, state, and federal regulations.[17]

Experimental Protocols: Practical Applications

The true utility of this compound lies in its application in synthesis. The following protocols provide a framework for its use in a typical Suzuki-Miyaura cross-coupling reaction and for assessing its stability.

Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2–2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and a suitable ligand (e.g., RuPhos, 4–10 mol%).[1][13][18]

-

Addition of Base and Solvents: Add a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0–3.0 equivalents) and the solvent system (e.g., toluene/water, 10:1).[1][8][13]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir for the required time (typically monitored by TLC or LC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

-

Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by an appropriate method, such as column chromatography.[1]

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol for Monitoring Hydrolytic Stability

This protocol can be adapted to study the stability of this compound under various conditions.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., THF).[1]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, add the chosen solvent system (e.g., THF/H₂O) and any additives (e.g., a base like Cs₂CO₃).[1]

-

Temperature Control: Bring the mixture to the desired temperature.

-

Initiation: Initiate the experiment by adding a known volume of the this compound stock solution.

-

Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.[1]

-

Quenching and Analysis: Quench the hydrolysis in the aliquots if necessary (e.g., by rapid cooling or pH adjustment). Analyze the aliquots by a suitable analytical technique (e.g., ¹⁹F NMR, HPLC, or GC-MS) to determine the concentration of the remaining trifluoroborate salt and the formed boronic acid.[1]

Conclusion

This compound stands as a robust and highly valuable reagent for organic synthesis. Its stability to air and moisture simplifies handling and storage, while its controlled hydrolysis to the active boronic acid under basic conditions makes it an excellent partner in Suzuki-Miyaura cross-coupling reactions. By understanding the principles governing its stability and adhering to the recommended handling and experimental protocols, researchers can effectively and safely leverage this powerful tool in the development of novel chemical entities.

References

- V. A. Murphy, D. A. Wilson, A. G. M. Barrett, and D. C. Braddock, "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling," Journal of the American Chemical Society, 2012. [URL: https://pubs.acs.org/doi/10.1021/ja301551f]

- V. A. Murphy, D. A. Wilson, A. G. M. Barrett, and D. C. Braddock, "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account," Journal of the American Chemical Society, 2012. [URL: https://pubs.acs.org/doi/abs/10.1021/ja301551f]

- BenchChem, "Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide," BenchChem, 2025. [URL: https://www.benchchem.com/product/bchm2202]

- V. A. Murphy, D. A. Wilson, A. G. M. Barrett, and D. C. Braddock, "Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling," PubMed, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22548386/]

- G. A. Molander and S. L. J. Trice, "Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water," ACS Publications, 2009. [URL: https://pubs.acs.org/doi/10.1021/ol901927y]

- G. A. Molander and S. L. J. Trice, "Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water," PMC - NIH, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319253/]

- Cole-Parmer, "Material Safety Data Sheet - Potassium tetrafluoroborate," Cole-Parmer, N.A. [URL: https://www.coleparmer.com/msds/03806_msds.pdf]

- S. Darses and J.-P. Genet, "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis," Chemical Reviews - ACS Publications, 2008. [URL: https://pubs.acs.org/doi/10.1021/cr0509758]

- Organic Syntheses, "Potassium 1-Naphthyltrifluoroborate," Organic Syntheses, N.A. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0148]

- G. A. Molander and D. E. Petrillo, "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates," Organic Letters, 2008. [URL: https://www.organic-chemistry.org/abstracts/lit2/227.shtm]

- White Rose eTheses Online, "Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds," White Rose eTheses Online, N.A. [URL: https://etheses.whiterose.ac.uk/2479/1/uk_bl_ethos_514511.pdf]

- G. A. Molander and D. L. Sandrock, "Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions," PMC - NIH, 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2727823/]

- G. A. Molander and D. L. Sandrock, "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers," NIH, 2010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2908178/]

- Washington Mills, "Potassium Fluoroborate KBF4 - Safety Data Sheet," Washington Mills, N.A. [URL: https://www.washingtonmills.

- G. A. Molander and D. L. Sandrock, "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers," ResearchGate, 2009. [URL: https://www.researchgate.net/publication/39908614_Potassium_trifluoroborate_salts_as_convenient_stable_reagents_for_difficult_alkyl_transfers]

- G. A. Molander and D. L. Sandrock, "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers," PubMed, 2009. [URL: https://pubmed.ncbi.nlm.nih.gov/19894192/]

- G. A. Molander and C. R. Bernardi, "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates," Journal of Organic Chemistry, 2002. [URL: https://www.organic-chemistry.org/abstracts/lit1/170.shtm]

- Fisher Scientific, "SAFETY DATA SHEET - Potassium 4-formylphenyltrifluoroborate," Fisher Scientific, 2025. [URL: https://www.fishersci.com/sds?productName=AC379110050]

- G. A. Molander and D. L. Sandrock, "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides," PMC - NIH, 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753739/]

- G. A. Molander and A. R. Brown, "Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles," PMC - NIH, 2006. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562470/]

- J. G. Taylor, E. L. S. G. de Oliveira, and B. A. D. Neto, "Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation," ResearchGate, 2019. [URL: https://www.researchgate.

- Thermo Fisher Scientific, "SAFETY DATA SHEET - Potassium 4-methylphenyltrifluoroborate," Thermo Fisher Scientific, 2024. [URL: https://www.alfa.com/en/msds/?language=EN&cas=216434-82-1]

- Sigma-Aldrich, "SAFETY DATA SHEET - Potassium bifluoride," Sigma-Aldrich, 2024. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/229814]

- Sigma-Aldrich, "Potassium Trifluoroborate Salts," Sigma-Aldrich, N.A. [URL: https://www.sigmaaldrich.

- J. G. Taylor, E. L. S. G. de Oliveira, and B. A. D. Neto, "Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation," ChemRxiv, 2019. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74b9a337d6c195b439c28]

- G. A. Molander and B. Biolatto, "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Phenyltrifluoroborate," ResearchGate, 2002. [URL: https://www.researchgate.

- Solvay, "Technical Data Sheet Potassium fluoroborate," Solvay, N.A. [URL: https://www.solvay.

- G. S. Lal, G. P. Pez, and R. J. Pesaresi, "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents," PMC - NIH, 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2720445/]

- A. M. E. Liel, R. R. Knowles, "Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums," PMC - NIH, N.A. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9391784/]

- Organic Chemistry Portal, "Potassium aryltrifluoroborate synthesis," Organic Chemistry Portal, N.A. [URL: https://www.organic-chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

One-pot synthesis of Potassium (4-isobutylphenyl)trifluoroborate from (4-isobutylphenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates have emerged as exceptionally stable and versatile alternatives to boronic acids in modern synthetic chemistry, particularly within the realm of drug discovery and development.[1][2][3] Their enhanced stability towards air and moisture, coupled with their predictable reactivity, makes them ideal reagents for complex molecular synthesis.[3][4] This guide provides an in-depth, field-proven protocol for the efficient one-pot synthesis of potassium (4-isobutylphenyl)trifluoroborate from its corresponding boronic acid. We will delve into the mechanistic underpinnings of the transformation, the rationale behind each experimental step, and the broader applications of the resulting product in medicinal chemistry.

Introduction: The Ascendancy of Organotrifluoroborates in Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, pivotal in the synthesis of numerous pharmaceutical agents. While organoboronic acids are the traditional nucleophilic partners in this reaction, their inherent instability—including tendencies toward protodeboronation and oxidative degradation—can complicate their handling, storage, and stoichiometric control in reactions.[1][5]

Potassium organotrifluoroborates, with the general formula K[RBF₃], serve as robust, protected forms of boronic acids.[6] They are typically crystalline solids that are remarkably stable to both air and moisture, allowing for indefinite storage without special precautions.[3][4] This stability masks the reactivity of the carbon-boron bond, which can be unveiled in situ under the conditions of cross-coupling reactions.[5][6][7] The synthesis of this compound is of particular interest due to the prevalence of the isobutylphenyl moiety in a class of non-steroidal anti-inflammatory drugs (NSAIDs), making this a valuable building block for analog synthesis and new drug candidate development.

The conversion from a boronic acid to its corresponding potassium trifluoroborate is most effectively achieved in a one-pot procedure using potassium hydrogen difluoride (KHF₂), a method popularized by Vedejs and co-workers.[3][8] This transformation is generally high-yielding and straightforward, making it an essential technique in the synthetic chemist's toolkit.

The Core Synthesis: From Boronic Acid to Trifluoroborate

This section details the one-pot conversion of (4-isobutylphenyl)boronic acid to this compound. The protocol is designed to be self-validating, with explanations for each critical step to ensure reproducibility and scalability.

Reaction Principle and Stoichiometry

The fundamental transformation involves the displacement of the two hydroxyl groups of the boronic acid with three fluoride ions from potassium hydrogen difluoride (KHF₂). The reaction proceeds readily in a suitable solvent system, typically a mixture of methanol and water, to yield the desired potassium trifluoroborate salt, which often precipitates from the solution.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Experimental Protocol

Materials and Equipment:

-

(4-isobutylphenyl)boronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve (4-isobutylphenyl)boronic acid (1.0 equiv) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material at room temperature.

-

Fluorinating Agent Preparation: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). A stoichiometric excess (typically 3.0-4.0 equiv) is used to drive the reaction to completion.

-

Reaction: While stirring the boronic acid solution at room temperature, add the aqueous KHF₂ solution portion-wise. The addition of KHF₂ often results in the formation of a thick white precipitate of the potassium trifluoroborate salt.[4]

-

Reaction Completion: Allow the resulting slurry to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. The endpoint can be monitored by ¹¹B NMR, observing the disappearance of the boronic acid signal (typically around 30 ppm) and the appearance of the trifluoroborate signal.[4]

-

Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the methanol. This will leave a thick slurry or a wet solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Purification: Wash the filter cake with a small amount of cold water to remove excess KHF₂ and other inorganic salts. Further purification can be achieved by washing with a cold, non-polar organic solvent like diethyl ether to remove any organic impurities. For higher purity, the crude product can be recrystallized. A common method involves dissolving the product in a minimal amount of hot acetone and then allowing it to cool, or by reprecipitation from an acetone/ether solvent system. Inorganic salts like KF and KHF₂ are insoluble in acetone, facilitating their removal.

-

Drying: Dry the purified white crystalline solid under vacuum to obtain the final product, this compound.

Data Summary

| Parameter | Value/Description | Rationale |

| Starting Material | (4-isobutylphenyl)boronic acid | The precursor containing the desired organic moiety. |

| Reagent | Potassium Hydrogen Difluoride (KHF₂) | The fluoride source. KHF₂ is more effective than KF for displacing the hydroxyl groups of the boronic acid.[8] |

| Stoichiometry of KHF₂ | 3.0 - 4.0 equivalents | An excess is used to ensure complete conversion of the boronic acid and its common dimeric or trimeric (boroxine) forms to the trifluoroborate salt.[8] |

| Solvent System | Methanol / Water | Methanol effectively dissolves the boronic acid, while water is required to dissolve the KHF₂.[8] |

| Reaction Temperature | Room Temperature (approx. 20-25 °C) | The reaction is typically facile and does not require heating or cooling. |

| Reaction Time | 1 - 2 hours | Sufficient time for the reaction to proceed to completion at room temperature. |

| Typical Yield | >90% | The reaction is generally highly efficient, with the product often precipitating out of the solution, which drives the equilibrium forward. |

| Purification Method | Recrystallization (e.g., from Acetone or MeCN) | Removes unreacted KHF₂ and other inorganic salts, which have low solubility in these organic solvents. |

Mechanistic Insights and Rationale

The conversion of a boronic acid to a potassium trifluoroborate is a nucleophilic substitution process at the boron center.

Caption: Simplified mechanism of trifluoroborate formation.

-

Initial Attack: A fluoride ion from KHF₂ attacks the Lewis acidic boron atom of the boronic acid.

-

Hydroxide Displacement: This is followed by the protonation of a hydroxyl group and its subsequent departure as a water molecule. This process is repeated.

-

Final Fluorination: The resulting difluoroborane (R-BF₂) is then attacked by a final fluoride ion to form the stable tetracoordinate trifluoroborate anion [RBF₃]⁻.[1]

-

Salt Formation: The trifluoroborate anion pairs with a potassium cation (K⁺) to form the final salt.

The use of KHF₂ is critical because it provides a source of both fluoride ions and protons (from the bifluoride ion, [F-H-F]⁻), facilitating the displacement of the hydroxyl groups. Simple potassium fluoride (KF) is generally ineffective at promoting this transformation.[8]

Applications in Drug Development

The stability and ease of handling of this compound make it a superior building block for introducing the 4-isobutylphenyl group in drug discovery campaigns. Its primary application is in Suzuki-Miyaura cross-coupling reactions to synthesize analogs of existing drugs or to build novel molecular scaffolds.

Caption: Workflow from boronic acid to bioactive molecule.

This reagent allows for the late-stage functionalization of complex molecules, a critical strategy in medicinal chemistry for rapidly generating structure-activity relationship (SAR) data. The robustness of the trifluoroborate group allows other chemical transformations to be performed on different parts of the molecule while leaving the carbon-boron bond intact for a subsequent cross-coupling step.[2]

Conclusion

The one-pot synthesis of this compound from (4-isobutylphenyl)boronic acid is a highly efficient, reliable, and scalable process that is fundamental to modern organic synthesis. The resulting trifluoroborate salt offers significant advantages in terms of stability and handling over its boronic acid precursor, making it an invaluable reagent for professionals in drug discovery and development. By understanding the practical and mechanistic details of this protocol, researchers can confidently employ this versatile building block in the synthesis of novel and complex molecular architectures.

References

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

- Stefani, H. A., Cella, R., & Vieira, A. S. (2007).

- Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 836-850.

-

Wikipedia. (n.d.). Organotrifluoroborate. [Link]

-

Cammidge, A. N., & Creton, I. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9477–9487. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Preparation of Potassium (4-isobutylphenyl)trifluoroborate using KHF2

An In-depth Technical Guide to the Synthesis of Potassium (4-isobutylphenyl)trifluoroborate via Potassium Bifluoride

Abstract

Potassium organotrifluoroborates are exceptionally stable, crystalline solids that have emerged as versatile and indispensable reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1][2][3] Their enhanced stability over boronic acids—resisting protodeboronation and oxidation—makes them ideal for complex, multi-step syntheses in pharmaceutical and materials science discovery.[2][4] This guide provides a comprehensive, field-proven methodology for the preparation of this compound, a key building block for synthesizing analogues of widely used non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. We will delve into the mechanistic underpinnings of the synthesis, present a detailed and validated experimental protocol, discuss critical safety considerations for handling potassium bifluoride (KHF₂), and outline the analytical characterization of the final product.

Introduction: The Ascendancy of Organotrifluoroborates in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction has revolutionized the construction of carbon-carbon bonds, becoming a cornerstone of medicinal chemistry.[2] While boronic acids are the traditional nucleophilic partners in this reaction, their propensity for dehydration to form cyclic boroxine anhydrides and susceptibility to degradation can complicate stoichiometry and reaction outcomes.[3][5]

Potassium organotrifluoroborates (R-BF₃K) offer a superior alternative. First popularized by Vedejs and co-workers, the conversion of boronic acids to their corresponding trifluoroborate salts using inexpensive potassium bifluoride (KHF₂) is a rapid, high-yielding, and operationally simple transformation.[2][5] These salts are generally stable to air and moisture, can be stored indefinitely without special precautions, and often exhibit enhanced reactivity and selectivity in cross-coupling reactions.[3][6] The 4-isobutylphenyl moiety is a critical pharmacophore, most famously present in Ibuprofen. Access to a stable, reliable boronate source like this compound enables chemists to readily incorporate this structural unit into novel molecular scaffolds, accelerating drug development programs.

The Synthesis: Mechanism and Rationale

The conversion of an arylboronic acid to a potassium aryltrifluoroborate is a robust and efficient acid-base driven substitution reaction at the boron center.

The Role of Potassium Bifluoride (KHF₂)

The key reagent, KHF₂, serves as a potent and convenient source of fluoride ions. While one might intuitively consider using potassium fluoride (KF), it is generally ineffective at displacing the hydroxyl groups of a boronic acid.[5] KHF₂ exists in equilibrium with HF and F⁻, providing a source of hydrofluoric acid that protonates a hydroxyl group on the boronic acid, creating a good leaving group (water). The subsequent nucleophilic attack by fluoride ions proceeds rapidly to form the stable, tetra-coordinate trifluoroborate anion.

Reaction Mechanism

The transformation from (4-isobutylphenyl)boronic acid to its trifluoroborate salt can be conceptualized as follows:

-

Activation: The boronic acid, which may exist in equilibrium with its trimeric boroxine form, is protonated by the acidic component of KHF₂.

-

Fluoride Displacement: Fluoride ions sequentially displace the hydroxyl groups on the boron atom. This process is highly favorable, driven by the formation of the strong B-F bonds and the stable tetra-coordinate borate species.

-

Precipitation: The resulting potassium salt, K[ArBF₃], is often sparingly soluble in the methanol/water solvent mixture, leading to its precipitation as a crystalline solid and driving the reaction to completion.

The overall, simplified reaction is: ArB(OH)₂ + 2 KHF₂ → K[ArBF₃] + KF + 2 H₂O